molecular formula C8H3BrClF B1384637 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene CAS No. 2187435-46-5

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene

Cat. No.: B1384637
CAS No.: 2187435-46-5
M. Wt: 233.46 g/mol
InChI Key: UHMAEITVYQXLOJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C8H3BrClF It is a derivative of benzene, featuring a bromoethynyl group at the first position, a chlorine atom at the fourth position, and a fluorine atom at the second position

Preparation Methods

The synthesis of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Chlorination and Fluorination: The subsequent introduction of chlorine and fluorine atoms can be carried out using appropriate halogenating agents under controlled conditions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromoethynyl, chloro, or fluoro groups can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Cycloaddition Reactions: The bromoethynyl group can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromoethynyl, chloro, and fluoro groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

In biological systems, if the compound or its derivatives exhibit biological activity, the mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene can be compared with other similar compounds, such as:

    1-(2-Bromoethynyl)-4-methylbenzene: This compound has a methyl group instead of a chloro and fluoro group, leading to different chemical properties and reactivity.

    1-(2-Bromoethynyl)-2-fluorobenzene:

Properties

IUPAC Name

1-(2-bromoethynyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAEITVYQXLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250277
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-46-5
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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